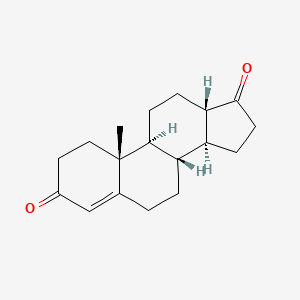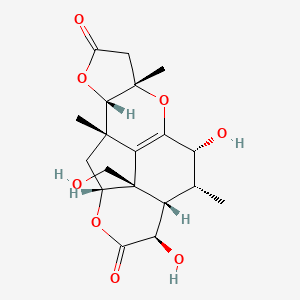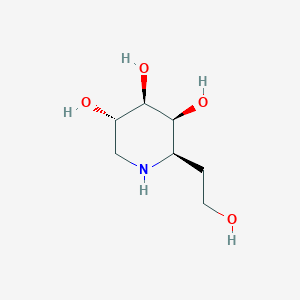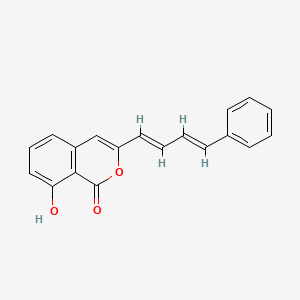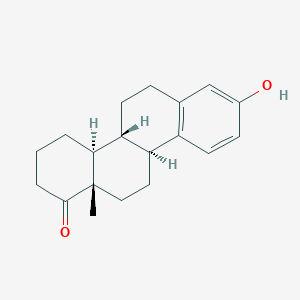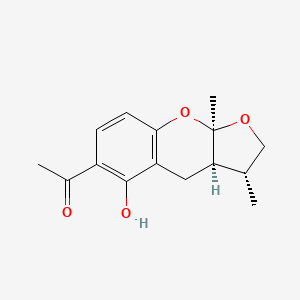![molecular formula C60H94O16 B1246778 (3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid](/img/structure/B1246778.png)
(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid is a natural product found in Gambierdiscus toxicus with data available.
Aplicaciones Científicas De Investigación
Chiral Building Blocks for Prostanoids
Research by Valiullina et al. (2019) delves into the synthesis of chiral 7-oxabicyclo[2.2.1]heptane building blocks for prostanoids. Their work outlines a stepwise route for forming specific cyclic compounds, illustrating the intricacies of synthesizing complex molecules that could be analogs or related to the compound you mentioned (Valiullina et al., 2019).
Androsterone Derivatives as Inhibitors
Djigoué et al. (2012) explored two androsterone derivatives, highlighting their role as inhibitors of androgen biosynthesis. This research showcases the potential medical and biochemical applications of complex organic compounds, offering insights into how similar compounds might be used in drug development (Djigoué et al., 2012).
Heterocyclic Scaffolds from Morpholine Derivatives
Pandey et al. (2012) focused on the use of a designed scaffold, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, for the synthesis of valuable heterocyclic building blocks. This research demonstrates the versatility of complex organic molecules in creating pharmacologically relevant structures (Pandey et al., 2012).
Synthesis of Epothilones
Martin and Thomas (2012) developed syntheses for epothilone D, a compound with significant antitumor activity, demonstrating the complex synthetic routes that can be employed to create bioactive molecules. This work may provide a framework for synthesizing other complex organic molecules with potential therapeutic applications (Martin & Thomas, 2012).
Inhibitory Effects of Phenylpropanoyl Esters
Research by Ding et al. (2010) on phenylpropanoyl esters from Conyza canadensis and their inhibitory effects on catecholamine secretion underscores the biological activities that complex organic molecules can exhibit, hinting at potential research applications for your compound in understanding cellular mechanisms (Ding et al., 2010).
Propiedades
Fórmula molecular |
C60H94O16 |
|---|---|
Peso molecular |
1071.4 g/mol |
Nombre IUPAC |
(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid |
InChI |
InChI=1S/C60H94O16/c1-31(19-32(2)29-61)20-42-34(4)22-48-57(8,75-42)28-45-54(72-48)55(65)60(11)50(70-45)27-44-53(76-60)33(3)13-12-14-40-39(68-44)15-16-46-58(9,73-40)30-59(10)49(71-46)26-43-41(74-59)17-18-56(7,66)47(69-43)25-37(62)24-38-21-35(5)52(67-38)36(6)23-51(63)64/h12-13,19,32-33,35-50,52-55,61-62,65-66H,4,14-18,20-30H2,1-3,5-11H3,(H,63,64)/b13-12-,31-19+/t32-,33+,35-,36+,37-,38+,39+,40-,41+,42-,43-,44-,45-,46-,47+,48-,49+,50+,52+,53+,54-,55+,56-,57+,58+,59-,60+/m1/s1 |
Clave InChI |
PLNXKBYHTXJJIY-CBPSNARZSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](O[C@@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)(C)O)O |
SMILES canónico |
CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)(C)O)O |
Sinónimos |
gambieric acid B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



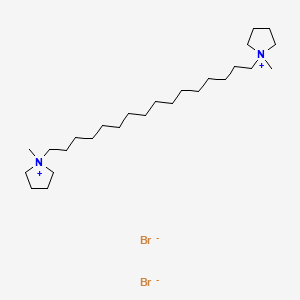
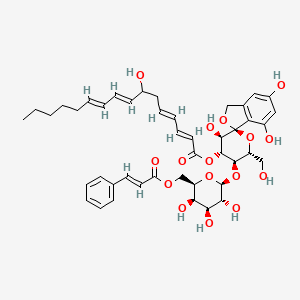

![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)
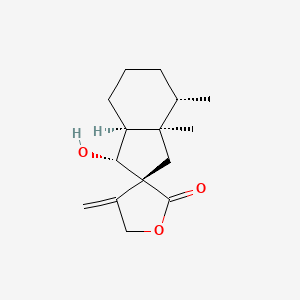
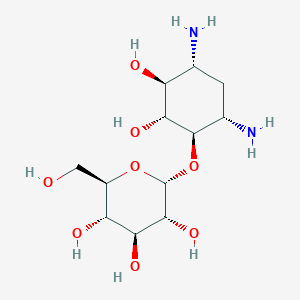
![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)
![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)
